

# AZD-3199: A Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**AZD-3199** is an inhaled ultra-long-acting β2-adrenergic receptor agonist (uLABA) that was under development by AstraZeneca for the treatment of asthma and chronic obstructive pulmonary disease (COPD). Preclinical studies demonstrated its high potency and selectivity for the β2-adrenoceptor, with a prolonged duration of action. The compound progressed to Phase II clinical trials, where it showed a long pharmacokinetic half-life and was generally well-tolerated. However, the development of **AZD-3199** was ultimately discontinued. This document provides a comprehensive technical overview of the discovery and development history of **AZD-3199**, summarizing available data, outlining key experimental methodologies, and visualizing relevant pathways and processes.

#### Introduction

Bronchodilators are a cornerstone in the management of obstructive airway diseases such as asthma and COPD. The  $\beta$ 2-adrenergic receptor, a G-protein coupled receptor, is a key target for these therapies. Agonism of this receptor leads to relaxation of airway smooth muscle and subsequent bronchodilation. The evolution of  $\beta$ 2-agonists has progressed from short-acting (SABAs) to long-acting (LABAs) and ultra-long-acting  $\beta$ 2-agonists (uLABAs), with the goal of providing once-daily dosing and improved patient compliance. **AZD-3199** was developed as a potential once-daily inhaled uLABA.[1]



# Discovery and Preclinical Development Lead Optimization and In Vitro Pharmacology

**AZD-3199** emerged from a lead optimization program at AstraZeneca aimed at identifying novel, potent, and selective  $\beta$ 2-adrenoceptor agonists with a prolonged duration of action. While specific binding affinity (Ki) and functional potency (EC50) values for **AZD-3199** at human  $\beta$ -adrenoceptors are not publicly available, preclinical studies have described it as having high potency and selectivity as a  $\beta$ 2-agonist in vitro.[1]

Table 1: Preclinical In Vitro Data for AZD-3199 (Qualitative)

| Parameter                          | Result           |
|------------------------------------|------------------|
| β2-adrenoceptor Binding Affinity   | High Affinity    |
| β2-adrenoceptor Functional Potency | High Potency     |
| Selectivity for β2-adrenoceptor    | High Selectivity |

### **Preclinical In Vivo Pharmacology**

The preclinical development of **AZD-3199** involved evaluation in various animal models to assess its efficacy and duration of action.

**AZD-3199** was evaluated in guinea pig models of histamine-induced bronchoconstriction. These studies confirmed its bronchodilatory effects and demonstrated a prolonged duration of action in vivo.[2]

The relaxant effect of **AZD-3199** was also assessed on isolated human bronchial rings, providing evidence of its potential efficacy in human airways.[2]

## **Clinical Development**

**AZD-3199** progressed into clinical development to evaluate its pharmacokinetics, safety, and efficacy in healthy volunteers and patients with asthma and COPD.

#### **Phase I Clinical Trials**



Phase I studies in healthy volunteers investigated the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of **AZD-3199**.

Table 2: Summary of Key Phase I Clinical Trials

| Study Identifier | Population                           | Study Design                       | Key Findings                                                             |
|------------------|--------------------------------------|------------------------------------|--------------------------------------------------------------------------|
| NCT01222442      | Healthy Male<br>Volunteers           | Single-dose,<br>crossover          | Assessed the effect on cardiac electrical activity.[1]                   |
| Not specified    | Healthy Caucasian and Japanese Males | Single and multiple ascending dose | Investigated safety,<br>tolerability, and<br>pharmacokinetics.[1]<br>[3] |

#### **Phase II Clinical Trials**

Phase II trials were designed to assess the efficacy and safety of **AZD-3199** in patients with asthma and COPD.

Table 3: Summary of Key Phase II Clinical Trials

| Study Identifier | Population           | Study Design                                               | Key Findings                                                                  |
|------------------|----------------------|------------------------------------------------------------|-------------------------------------------------------------------------------|
| NCT00736489      | Patients with Asthma | Single-dose,<br>crossover vs.<br>formoterol and<br>placebo | AZD-3199 produced<br>24-hour<br>bronchodilation and<br>was well tolerated.[4] |
| Not specified    | Patients with COPD   | Not specified                                              | Investigated efficacy and safety in a COPD population.[1][3]                  |

#### **Pharmacokinetics**

Clinical pharmacokinetic studies revealed that inhaled **AZD-3199** is rapidly absorbed into the systemic circulation, with a time to maximum plasma concentration (Tmax) of approximately 30



minutes.[1][3] A key characteristic of AZD-3199 is its very long terminal half-life.

Table 4: Human Pharmacokinetic Parameters of AZD-3199

| Parameter                                   | Value                                                                              | Population                                              |
|---------------------------------------------|------------------------------------------------------------------------------------|---------------------------------------------------------|
| Time to Maximum Plasma Concentration (Tmax) | ~30 minutes                                                                        | Healthy Volunteers and Patients with Asthma/COPD[1] [3] |
| Terminal Half-life (t1/2)                   | Up to 142 hours                                                                    | Healthy Caucasian Males[1][3]                           |
| Pharmacokinetics                            | Dose-proportional and time-<br>independent                                         | Healthy Volunteers and Patients with Asthma/COPD[1] [3] |
| Systemic Availability                       | Similar in healthy subjects and patients with asthma; lower in patients with COPD. | Healthy Volunteers and Patients with Asthma/COPD[1] [3] |

### **Safety and Tolerability**

Across the clinical trial program, **AZD-3199** was generally well-tolerated. The observed side effects were consistent with the known class effects of  $\beta$ 2-agonists and were generally mild.[1] [4]

### **Discontinuation of Development**

Despite promising early-phase data, the development of **AZD-3199** was discontinued. The specific reasons for this decision have not been publicly disclosed by AstraZeneca.

### **Experimental Protocols**

Detailed experimental protocols for the studies conducted with **AZD-3199** are proprietary to AstraZeneca and are not publicly available. The following sections describe representative methodologies for the key types of experiments performed during its development.



# **β-Adrenoceptor Binding Assay (Representative Protocol)**

- Objective: To determine the binding affinity (Ki) of a test compound for β1, β2, and β3adrenoceptors.
- · Methodology:
  - Prepare cell membranes from cell lines stably expressing human  $\beta 1$ ,  $\beta 2$ , or  $\beta 3$ -adrenoceptors.
  - Incubate the membranes with a radiolabeled ligand (e.g., [3H]-CGP 12177) and varying concentrations of the test compound.
  - After incubation, separate bound from free radioligand by rapid filtration.
  - Measure the amount of bound radioactivity using liquid scintillation counting.
  - Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding of the radioligand).
  - Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

### **cAMP Functional Assay (Representative Protocol)**

- Objective: To determine the functional potency (EC50) and efficacy of a test compound as a β-adrenoceptor agonist.
- · Methodology:
  - Use whole cells expressing the human β-adrenoceptor subtype of interest.
  - Incubate the cells with varying concentrations of the test compound.
  - After incubation, lyse the cells and measure the intracellular concentration of cyclic adenosine monophosphate (cAMP) using a suitable assay (e.g., HTRF, ELISA).



 Plot the concentration-response curve and determine the EC50 (concentration of agonist that produces 50% of the maximal response) and Emax (maximal effect).[5]

# Guinea Pig Bronchoconstriction Model (Representative Protocol)

- Objective: To evaluate the in vivo bronchodilator activity and duration of action of a test compound.
- · Methodology:
  - Anesthetize guinea pigs and measure baseline airway resistance.
  - Administer the test compound, typically via inhalation or intratracheal instillation.
  - At various time points after dosing, challenge the animals with a bronchoconstrictor agent (e.g., histamine, methacholine).
  - Measure the resulting increase in airway resistance.
  - The ability of the test compound to inhibit the bronchoconstrictor response is a measure of its efficacy. Duration of action is determined by assessing this inhibition at different time points post-dose.

# Human Bronchial Ring Relaxation Assay (Representative Protocol)

- Objective: To assess the direct relaxant effect of a test compound on human airway smooth muscle.
- Methodology:
  - Obtain human bronchial tissue from surgical resections.
  - Dissect the tissue into rings and mount them in organ baths containing physiological salt solution.



- Induce contraction of the bronchial rings with a contractile agent (e.g., carbachol, histamine).
- Once a stable contraction is achieved, add cumulative concentrations of the test compound to the organ bath.
- Measure the relaxation of the bronchial rings isometrically.
- Construct a concentration-response curve to determine the potency (EC50) and maximal relaxation effect of the test compound.

# Visualizations Signaling Pathway





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Clinical pharmacokinetics of AZD3199, an inhaled ultra-long-acting β2-adrenoreceptor agonist (uLABA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Clinical pharmacokinetics of AZD3199, an inhaled ultra-long-acting β2-adrenoreceptor agonist (uLABA) PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the bronchodilator and systemic effects of AZD3199, an inhaled ultra-longacting β<sub>2</sub>-adrenoceptor agonist, with formoterol in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AZD-3199: A Technical Overview of its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666216#discovery-and-development-history-of-azd-3199]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com